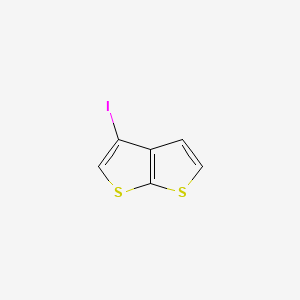

Thieno(2,3-b)thiophene, 3-iodo-

Description

General Significance of Fused Heterocyclic Systems in Advanced Materials and Organic Synthesis

Fused heterocyclic systems, which are complex ring structures containing two or more joined rings with at least one heteroatom, are fundamental building blocks in the fields of advanced materials and organic synthesis. fiveable.meacs.org Their distinctive chemical and physical properties, stemming from the integration of heteroatoms like sulfur, nitrogen, and oxygen, make them indispensable in the creation of novel organic electronic materials. fiveable.meresearchgate.net These systems often form the core of organic semiconductors, light-harvesting materials, and electroluminescent substances due to their tunable electronic structures and potential for extended π-conjugation. researchgate.netencyclopedia.pub The ability to create complex, fused architectures through modern synthetic methods has further broadened their applications, allowing for the precise design of materials with desired properties for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). fiveable.menih.gov

The planarity and rigidity of many fused heterocyclic systems contribute to efficient charge transport and favorable solid-state packing, which are crucial for high-performance electronic devices. acs.orgencyclopedia.pub Furthermore, the presence of heteroatoms provides sites for functionalization, enabling the fine-tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. fiveable.meacs.org This adaptability makes fused heterocycles a major focus of academic and industrial research, aimed at developing next-generation organic electronic devices.

Overview of Thienothiophene Isomers and Their Distinct Structures in Chemical Research

Thienothiophenes are a class of fused heterocyclic compounds composed of two thiophene (B33073) rings fused together, with the general molecular formula C₆H₄S₂. wikipedia.org There are three stable constitutional isomers that have been synthesized and are the subject of significant academic research: thieno[3,2-b]thiophene (B52689), thieno[2,3-b]thiophene (B1266192), and thieno[3,4-b]thiophene (B1596311). acs.orgwikipedia.org A fourth isomer, thieno[3,4-c]thiophene, is notably unstable. encyclopedia.pub These isomers differ in the arrangement of the sulfur atoms and the mode of fusion of the two thiophene rings, which leads to distinct electronic and physical properties. acs.org

Being aromatic and bicyclic, the stable thienothiophene isomers are often compared to naphthalene. wikipedia.orgnucleos.com Their electron-rich and planar structures make them valuable building blocks for constructing organic semiconductors. acs.org Among the isomers, thieno[3,2-b]thiophene and thieno[2,3-b]thiophene are the most stable. encyclopedia.pub The specific orientation of the sulfur atoms in each isomer influences the extent of π-conjugation and, consequently, their electronic behavior. acs.org This structural variance allows for the selection of a particular isomer to achieve desired material properties, such as a lower band gap or specific HOMO/LUMO energy levels. acs.org

Specific Focus on the Thieno[2,3-b]thiophene Scaffold

The thieno[2,3-b]thiophene scaffold is one of the three stable and well-studied isomers of thienothiophene. wikipedia.org It was the first of the thienothiophene series to be isolated, initially obtained in low yield from the reaction of citric acid with phosphorus decasulfide. wikipedia.org More efficient synthetic routes have since been developed, typically involving the cyclization of substituted thiophenes. wikipedia.org

Thieno[2,3-b]thiophene serves as a versatile building block in the synthesis of more complex heterocyclic systems and conjugated polymers for applications in organic electronics. nih.govmdpi.com Its derivatives have been investigated for their potential in various applications, including as semiconductors and in the development of novel pharmacophores. mdpi.comekb.eg The planarity and electron-rich nature of the thieno[2,3-b]thiophene core contribute to its utility as a π-linker, facilitating intramolecular charge transfer between donor and acceptor units within a molecule. encyclopedia.pub

The Strategic Importance of Regioselective 3-Iodination in Thieno[2,3-b]thiophene Functionalization

The functionalization of the thieno[2,3-b]thiophene core is crucial for tailoring its properties for specific applications. Halogenation, and in particular iodination, is a key strategic step in this process. The introduction of an iodine atom at a specific position (regioselectivity) provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki or Stille couplings. nih.gov These reactions are powerful tools for creating carbon-carbon bonds and introducing a wide variety of functional groups.

Specifically, the 3-iodo-thieno[2,3-b]thiophene derivative is a valuable intermediate. The iodine atom at the 3-position can be readily displaced or used in coupling reactions to build more complex molecular architectures. For instance, the iodination of thieno[3,2-b]thiophene has been shown to be an effective method for creating precursors for transition metal-catalyzed coupling reactions. nih.gov While direct research on the regioselective 3-iodination of thieno[2,3-b]thiophene is less documented in the provided search results, the principles of regioselective functionalization are well-established for related thienothiophene isomers. For example, in thieno[3,4-b]thiophene, regioselective deprotonation followed by iodination has been successfully employed. acs.orgacs.org This strategic iodination allows for the controlled and predictable synthesis of complex thieno[2,3-b]thiophene-based materials with tailored electronic and photophysical properties for advanced applications.

Structure

3D Structure

Properties

CAS No. |

53020-11-4 |

|---|---|

Molecular Formula |

C6H3IS2 |

Molecular Weight |

266.1 g/mol |

IUPAC Name |

4-iodothieno[2,3-b]thiophene |

InChI |

InChI=1S/C6H3IS2/c7-5-3-9-6-4(5)1-2-8-6/h1-3H |

InChI Key |

XOGWLVBXCKIORC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC2=C1C(=CS2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodothieno 2,3 B Thiophene and Its Precursors

Direct Regioselective Iodination Approaches for Thienothiophene Cores

Direct iodination of the thieno[2,3-b]thiophene (B1266192) nucleus is complicated by the inherent reactivity of the heterocyclic system.

Electrophilic aromatic substitution on the thieno[2,3-b]thiophene ring preferentially occurs at the α-positions (2- and 5-positions). Computational studies using N-chlorosuccinimide as the electrophile have shown that the α-carbon is favored for electrophilic attack both kinetically and thermodynamically over the β-carbon (3- and 4-positions) nih.gov. This intrinsic reactivity profile makes the direct and selective iodination at the 3-position a significant challenge.

Standard iodinating agents such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., HIO₃ or HNO₃) or N-iodosuccinimide (NIS) are commonly employed for the iodination of aromatic compounds. However, the application of these reagents to unsubstituted thieno[2,3-b]thiophene typically leads to a mixture of iodinated products, with the 2-iodo and 2,5-diiodo derivatives being the major components. Isolating the desired 3-iodo isomer from such a mixture is often inefficient and results in low yields.

| Reagent System | Expected Major Products | Comments |

| I₂ / Oxidizing Agent | 2-Iodothieno[2,3-b]thiophene, 2,5-Diiodothieno[2,3-b]thiophene | Low selectivity for the 3-position. |

| N-Iodosuccinimide (NIS) | 2-Iodothieno[2,3-b]thiophene, 2,5-Diiodothieno[2,3-b]thiophene | Generally mild but still favors α-substitution. |

To overcome the inherent regioselectivity, metalation-directed strategies offer a powerful alternative. These methods involve the initial deprotonation of the thieno[2,3-b]thiophene core with a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

The metalation of unsubstituted thieno[2,3-b]thiophene with butyllithium (B86547) has been shown to occur selectively at the 2-position rsc.org. Subsequent treatment with iodine would therefore yield 2-iodothieno[2,3-b]thiophene. To achieve iodination at the 3-position, a directing group or a pre-functionalized substrate is necessary. A viable strategy is the use of a halogen-metal exchange reaction. Starting from a 3-bromothieno[2,3-b]thiophene precursor, treatment with an organolithium reagent at low temperature can generate the 3-lithiated species, which can then be trapped with iodine to afford 3-iodothieno[2,3-b]thiophene. This approach has been successfully applied to other brominated thienothiophene isomers rsc.org.

| Starting Material | Reagents | Intermediate | Product |

| 3-Bromothieno[2,3-b]thiophene | 1. n-BuLi, THF, -78 °C | 3-Lithiothieno[2,3-b]thiophene | 3-Iodothieno[2,3-b]thiophene |

| 2. I₂ |

This method's success is contingent on the availability of the 3-brominated precursor and the stability of the 3-lithiated intermediate, which can sometimes undergo rearrangement researchgate.net.

Indirect Synthesis of 3-Iodothieno[2,3-b]thiophene via Precursor Functionalization

Indirect methods focus on constructing the thieno[2,3-b]thiophene ring with a substituent at the 3-position that can be subsequently converted to an iodo group.

Several classic and modern cyclization reactions can be employed to build the thieno[2,3-b]thiophene core. These methods often allow for the introduction of substituents at specific positions.

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene mdpi.comnih.gov. By choosing appropriately substituted starting materials, one could construct a thiophene (B33073) ring that can be further elaborated and cyclized to a thieno[2,3-b]thiophene derivative with a functional group at the desired 3-position. For instance, a suitably functionalized 2-aminothiophene can serve as a precursor for the second thiophene ring annulation.

Another powerful method is the Fiesselmann thiophene synthesis , which involves the condensation of thioglycolic acid derivatives with β-chlorovinyl aldehydes or ketones. This approach has been utilized to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives from 3-chlorothiophene (B103000) precursors rsc.orgscilit.com. A similar strategy could be envisioned for the synthesis of thieno[2,3-b]thiophenes.

More recent developments include cascade cyclization reactions of alkynyl diols with a sulfur source, which have been shown to produce substituted thieno[3,2-b]thiophenes wikipedia.orgmdpi.com. While this produces an isomeric core, the underlying principles of constructing the fused ring system from acyclic precursors are relevant.

| Cyclization Method | Key Precursors | Potential for 3-Substitution |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Can introduce an amino group which can be a handle for further functionalization. |

| Fiesselmann Synthesis | β-Halovinyl carbonyls, Thiolates | Allows for the construction of the second thiophene ring with control over substituent placement. |

Once a thieno[2,3-b]thiophene with a suitable functional group at the 3-position is synthesized, this group can be converted to an iodo group. A classic method for this transformation is the Sandmeyer reaction wikipedia.org. This involves the diazotization of a 3-aminothieno[2,3-b]thiophene with a nitrite (B80452) source in acidic media to form a diazonium salt, which is then treated with a solution of potassium iodide to yield the 3-iodo derivative. The required 3-aminothieno[2,3-b]thiophene precursor can potentially be synthesized via a Gewald reaction followed by further cyclization and functional group manipulation researchgate.net.

| Precursor | Reagents | Reaction Type | Product |

| 3-Aminothieno[2,3-b]thiophene | 1. NaNO₂, aq. H₂SO₄, 0 °C | Diazotization | 3-Iodothieno[2,3-b]thiophene |

| 2. KI | Sandmeyer Reaction |

Related Synthetic Routes for Iodinated Thienothiophene Isomers: Comparative Context

The synthesis of other iodinated thienothiophene isomers provides a valuable context for understanding the challenges associated with the 3-iodo derivative.

The 2-iodothieno[3,2-b]thiophene can be synthesized by direct iodination of thieno[3,2-b]thiophene with iodine in the presence of an oxidizing agent . The α-positions in the thieno[3,2-b]thiophene isomer are also the most reactive, making this a relatively straightforward transformation.

The 2,5-diiodothieno[3,2-b]thiophene is also accessible through direct iodination of the parent heterocycle, typically using an excess of the iodinating agent .

The synthesis of 2,6-diiododithieno[3,2-b:2′,3′-d]thiophene , a related extended system, has been reported, highlighting the utility of iodinated thienothiophenes in building larger conjugated molecules mdpi.com.

These examples underscore the general preference for iodination at the α-positions of thienothiophene systems. The synthesis of 3-iodothieno[2,3-b]thiophene, therefore, remains a more complex undertaking that often necessitates multi-step sequences involving directed metalation or the construction of pre-functionalized precursors.

Synthesis of 3-Iodothieno[3,4-b]thiophene

The synthesis of iodinated thieno[3,4-b]thiophene (B1596311) derivatives can be achieved through a multi-step process involving selective deprotonation and subsequent iodination. A key method allows for the preparation of specific carboxylate derivatives, which serve as versatile intermediates.

Researchers have successfully synthesized ethyl 6-iodothieno[3,4-b]thiophene-2-carboxylate and ethyl 4-iodothieno[3,4-b]thiophene-2-carboxylate. acs.org The process begins with an ester-substituted thieno[3,4-b]thiophene precursor, which undergoes deprotonation using n-butyllithium (n-BuLi). acs.org This is followed by an iodination step using diiodoethane. acs.org The resulting products, ethyl 6-iodothieno[3,4-b]thiophene-2-carboxylate and ethyl 4-iodothieno[3,4-b]thiophene-2-carboxylate, are formed in a 3:1 ratio and can be separated using silica-gel column chromatography. acs.org These separated isomers can then be hydrolyzed and undergo further reactions, such as Steglich esterification, to introduce different alkyl groups. acs.org

Table 1: Synthesis of Iodinated Thieno[3,4-b]thiophene Derivatives

| Step | Reagents & Conditions | Product(s) | Ratio | Citation |

|---|---|---|---|---|

| 1. Deprotonation | Precursor (5), n-BuLi | - | - | acs.org |

| 2. Iodination | Diiodoethane | Ethyl 6-iodothieno[3,4-b]thiophene-2-carboxylate (6a) and Ethyl 4-iodothieno[3,4-b]thiophene-2-carboxylate (6b) | 3:1 | acs.org |

Synthesis of 2-Iodothieno[3,2-b]thiophene

The iodination of the thieno[3,2-b]thiophene core can be accomplished directly using an electrophilic iodinating agent. This method provides an efficient route to di-iodinated derivatives.

A notable synthesis involves the reaction of 3,6-dimethylthieno[3,2-b]thiophene (B13901749) with N-iodosuccinimide (NIS). nih.gov The reaction is conducted in a chloroform-acetic acid solvent mixture at 40°C with stirring for three hours. nih.gov This process yields 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene. nih.gov The iodine atoms at the 2- and 5-positions serve as reactive sites for further functionalization, such as in Sonogashira coupling reactions to build more complex molecules for optoelectronic applications. rsc.org

Table 2: Synthesis of 2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiophene

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Citation |

|---|

This direct iodination is a common strategy for preparing iodinated thiophene derivatives, valued for their utility in cross-coupling reactions to construct polymers and small molecules for various electronic devices.

Reactivity and Transformation Pathways of 3 Iodothieno 2,3 B Thiophene in Organic Synthesis

Carbon-Carbon Bond Forming Reactions via Cross-Coupling Technologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. For 3-iodothieno[2,3-b]thiophene, these reactions enable the introduction of a wide range of aryl, vinyl, and alkyl substituents, paving the way for the synthesis of complex molecules with tailored properties.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.gov This reaction is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. nih.gov In the context of 3-iodothieno[2,3-b]thiophene, this reaction facilitates the introduction of both aryl and vinyl groups.

The general scheme involves the reaction of 3-iodothieno[2,3-b]thiophene with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. A common catalytic system for such transformations is Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃. The reaction is typically carried out in a solvent system such as aqueous ethanol. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene (B33073) Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield |

| Arylboronic acid | Pd(OAc)₂/PPh₃ | Various | 95% EtOH | Diarylthiophene | Moderate to Excellent researchgate.net |

| Potassium aryltrifluoroborate | Pd(OAc)₂ | - | Aqueous system | Heterobiaryl | Good to Excellent researchgate.net |

| 2-isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | - | - | 2,5-diisopropenylthiophene | - nih.gov |

This table presents generalized data for thiophene derivatives to illustrate typical reaction conditions and outcomes.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. chemicalpapers.com This reaction is instrumental in the synthesis of conjugated enynes and other acetylene-containing compounds. For 3-iodothieno[2,3-b]thiophene, this reaction allows for the direct attachment of alkyne functionalities.

A typical procedure involves the reaction of 3-iodothieno[2,3-b]thiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine like diisopropylamine (B44863) (iPr₂NH). researchgate.net However, copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govorganic-chemistry.org

Table 2: Sonogashira Coupling of Iodothiophenes with Terminal Alkynes

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Product | Yield |

| Terminal Alkynes | Pd/C | CuI, PPh₃ | - | Water | Acetylenic thiophenes | Good nih.gov |

| Various | Pd(OAc)₂/PPh₃ | CuI | iPr₂NH | THF | Mono- and dialkynyl thieno[3,2-b]thiophenes | Moderate researchgate.net |

| Aryl and Alkyl Acetylenes | [DTBNpP]Pd(crotyl)Cl | None (Copper-free) | TMP | DMSO | Coupled Products | Up to 97% nih.gov |

This table showcases various conditions for the Sonogashira coupling of thiophene derivatives.

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. In the case of 3-iodothieno[2,3-b]thiophene, Stille coupling can be used to introduce various organic residues.

The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and often a ligand like triphenylarsine (B46628) (AsPh₃) or a phosphine ligand. The addition of a copper(I) salt can sometimes accelerate the reaction. harvard.edu

Table 3: General Conditions for Stille Coupling

| Organotin Reagent | Catalyst | Ligand | Additive | Solvent |

| R-Sn(Alkyl)₃ | Pd(0) or Pd(II) | Electron-rich, sterically hindered phosphines | CuI (optional) | THF, DMF |

This table outlines general components for a Stille coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgyoutube.com This reaction is a powerful method for the synthesis of substituted alkenes. 3-Iodothieno[2,3-b]thiophene can undergo Heck coupling to form vinyl-substituted thieno[2,3-b]thiophenes.

The catalytic cycle involves a Pd(0)/Pd(II) process. wikipedia.org A variety of palladium sources can be used, including Pd(OAc)₂ and Pd(PPh₃)₄, along with a base such as triethylamine (B128534) or sodium acetate. youtube.com

Table 4: Heck Reaction General Parameters

| Alkene | Catalyst | Base | Solvent |

| Activated Alkenes | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, NaOAc | MeCN, DMF |

This table provides a general overview of the components used in a Heck reaction.

Negishi Coupling

The Negishi coupling reaction forms a carbon-carbon bond by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For 3-iodothieno[2,3-b]thiophene, this allows for the introduction of a diverse range of alkyl and aryl groups.

Organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring the reaction to be performed under inert conditions. wikipedia.org Palladium catalysts are generally preferred due to higher yields and functional group tolerance. wikipedia.org

Table 5: Negishi Coupling Reaction Components

| Organozinc Reagent | Catalyst | Ligand |

| R-ZnX | Pd(0) or Ni(II) | PPh₃, dppe, BINAP |

This table lists the key components for a Negishi cross-coupling reaction.

Kumada Coupling via Grignard Formation

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for forming carbon-carbon bonds with alkyl groups.

To utilize this for 3-iodothieno[2,3-b]thiophene, the corresponding Grignard reagent would first need to be formed, which can then be coupled with another organic halide. Alternatively, 3-iodothieno[2,3-b]thiophene can be directly coupled with an alkyl or aryl Grignard reagent. The choice of solvent can be critical, with 2-methyl-tetrahydrofuran being reported as beneficial in some cases to improve yields. google.comgoogle.com

Table 6: Kumada Coupling of 3-Halothiophenes

| Grignard Reagent | Catalyst | Solvent |

| Alkylmagnesiumhalide | Nickel-based | 2-Methyl-tetrahydrofuran |

| Arylmagnesiumhalide | Nickel-based | 2-Methyl-tetrahydrofuran |

This table illustrates typical components for the Kumada coupling of halothiophenes.

Carbon-Heteroatom Bond Forming Reactions of the 3-Iodo Moiety

The electrophilic carbon of the C-I bond is also a key site for forming bonds with various heteroatoms, providing access to important classes of compounds like aryl amines and ethers.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.org The choice of phosphine ligand is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. nih.gov

For 3-iodothieno[2,3-b]thiophene, this reaction provides a direct route to 3-aminothieno[2,3-b]thiophene derivatives. The coupling can be performed with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, using a suitable palladium precatalyst, phosphine ligand (e.g., XPhos, tBu₃P), and a base such as sodium tert-butoxide or cesium carbonate. nih.gov

Table 3: Typical Components for Buchwald-Hartwig Amination

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Halide | 3-Iodothieno[2,3-b]thiophene | Electrophile | wikipedia.org |

| Nucleophile | Primary or secondary amine (R¹R²NH) | Amine source | organic-chemistry.org |

| Pd Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Palladium source | nih.gov |

| Ligand | XPhos, tBu₃P·HBF₄ | Stabilizes Pd, facilitates catalytic cycle | nih.gov |

| Base | NaOt-Bu, Cs₂CO₃ | Amine deprotonation, halide abstraction | nih.gov |

| Solvent | Toluene, Dioxane | Reaction medium | libretexts.org |

The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed reaction used to form carbon-carbon (biaryl) or carbon-heteroatom (C-O, C-N, C-S) bonds. organic-chemistry.org The "classic" Ullmann reaction involves the coupling of two aryl halides with a copper promoter at high temperatures to form a symmetric biaryl. organic-chemistry.org The "Ullmann-type" reactions involve the coupling of an aryl halide with a nucleophile, such as an alcohol or amine, and are often considered a form of copper-catalyzed nucleophilic aromatic substitution. organic-chemistry.org

In the case of 3-iodothieno[2,3-b]thiophene, an Ullmann-type reaction with a phenol (B47542) or an alcohol in the presence of a copper catalyst and a base would yield a 3-aryloxy- or 3-alkoxy-thieno[2,3-b]thiophene. Similarly, coupling with an amine would produce a 3-amino derivative. While traditional Ullmann conditions often require harsh temperatures, modern methods have been developed that proceed under milder conditions, sometimes utilizing supporting ligands for the copper catalyst. mdpi.com

Beyond metal-catalyzed pathways, the iodine atom on the thienothiophene ring can be displaced by strong nucleophiles. A notable example is the copper-promoted nucleophilic substitution. In a reaction analogous to that performed on 3'-iodo-2,2':5',2''-terthiophene, 3-iodothieno[2,3-b]thiophene could be reacted with sodium methoxide (B1231860) in the presence of cupric oxide to yield 3-methoxythieno[2,3-b]thiophene. clockss.org This type of reaction demonstrates that even without a sophisticated palladium catalyst system, the C-I bond is susceptible to cleavage and replacement by a heteroatom nucleophile, with copper playing a promotional role. clockss.org The thienothiophene core is generally susceptible to nucleophilic substitution, particularly when activated. researchgate.net

Table 4: Example of Copper-Promoted Nucleophilic Substitution

| Substrate | Reagent | Promoter | Product | Reference (Analogous Reaction) |

|---|

Metalation-Initiated Functionalization and Electrophilic Quenching

The carbon-iodine bond in 3-iodothieno[2,3-b]thiophene is a prime site for metal-halogen exchange, a powerful method for generating a nucleophilic carbon center at the 3-position. This transformation typically involves treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures to yield the 3-lithiothieno[2,3-b]thiophene intermediate. The rate of halogen-metal exchange is known to follow the trend I > Br > Cl, making iodo derivatives highly reactive substrates for this purpose. wikipedia.org

The formation of related lithiated thienothiophenes has been documented. For instance, 3,4-dibromothieno[2,3-b]thiophene (B1267057) undergoes bromine-lithium exchange to form the 3-lithiated species, which can then be further manipulated. rsc.org This precedent strongly supports the feasibility of generating 3-lithiothieno[2,3-b]thiophene from its iodo-counterpart. Once formed, this potent nucleophile can be trapped with a diverse range of electrophiles to install new functional groups at the 3-position. This two-step sequence—metalation followed by electrophilic quenching—provides a robust strategy for elaborating the thieno[2,3-b]thiophene (B1266192) core.

The table below illustrates potential functionalization reactions via this pathway, based on established reactivity patterns of organolithium reagents.

Table 1: Proposed Electrophilic Quenching Reactions of 3-Lithiothieno[2,3-b]thiophene

| Electrophile | Reagent Example | Product | Functional Group Introduced |

| Carbon Dioxide | CO₂ (gas or solid) | Thieno[2,3-b]thiophene-3-carboxylic acid | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | α-Hydroxyalkyl-thieno[2,3-b]thiophene | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | 3-Methylthieno[2,3-b]thiophene | Alkyl Group (-CH₃) |

| Silyl Halides | Trimethylsilyl Chloride ((CH₃)₃SiCl) | 3-(Trimethylsilyl)thieno[2,3-b]thiophene | Silyl Group (-Si(CH₃)₃) |

| Stannyl Halides | Tributyltin Chloride ((C₄H₉)₃SnCl) | 3-(Tributylstannyl)thieno[2,3-b]thiophene | Stannyl Group (-Sn(C₄H₉)₃) |

This table presents hypothetical reactions based on the known reactivity of the analogous 3,4-dibromothieno[2,3-b]thiophene rsc.org and general organometallic principles.

Annulation and Fused Ring System Formation Utilizing the 3-Iodo Group

The 3-iodo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which serve as a gateway to annulation—the construction of a new ring fused to the original scaffold. Reactions such as Sonogashira, Suzuki, and Heck coupling can be employed to introduce a side chain that possesses the necessary functionality for a subsequent intramolecular cyclization, leading to the formation of a polycyclic aromatic system. rsc.org

A common and effective strategy for annulation involves an initial Sonogashira coupling to introduce an alkyne substituent at the 3-position. The resulting 3-alkynylthieno[2,3-b]thiophene is a perfect precursor for cyclization. Treatment of this intermediate with an electrophile can trigger an intramolecular cyclization, or "iodocyclization," to forge a new heterocyclic ring. rsc.org This methodology has been successfully applied to analogous systems, such as the synthesis of 2,3-disubstituted benzo[b]thiophenes from o-iodothioanisole and terminal acetylenes, followed by electrophilic cyclization. nih.gov

The sequence allows for the creation of diverse fused structures by varying the nature of the coupling partner and the conditions for the final ring-closing step. This approach is instrumental in building the complex, planar molecules often sought for applications in organic electronics. nih.govbeilstein-journals.orgnih.gov

Table 2: Proposed Annulation Strategy for Fused Ring Synthesis

| Step | Reaction Type | Reactants | Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | 3-Iodothieno[2,3-b]thiophene, Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | 3-(Phenylethynyl)thieno[2,3-b]thiophene |

| 2 | Electrophilic Cyclization | 3-(Phenylethynyl)thieno[2,3-b]thiophene | Electrophile (e.g., I₂, Br₂) | Fused Thienopyrane or other heterocyclic system |

This table outlines a plausible reaction sequence for annulation based on established palladium-catalyzed coupling and cyclization methodologies. rsc.orgnih.gov

Advanced Materials Science Applications of 3 Iodothieno 2,3 B Thiophene Derivatives

Building Blocks for Conjugated Oligomers and Polymers in Optoelectronics

The rigid and planar structure of the thieno[2,3-b]thiophene (B1266192) unit, combined with its electron-rich nature, makes it an excellent component for conjugated systems. When incorporated into polymers, it facilitates π-electron delocalization along the backbone, which is essential for charge transport. The 3-iodo derivative is a key starting material, allowing for the strategic introduction of various functional groups and the extension of conjugation through established synthetic protocols.

A prevalent strategy in the design of high-performance organic semiconductors is the creation of donor-acceptor (D-A) copolymers. This architecture involves alternating electron-donating and electron-accepting units along the polymer backbone, which serves to lower the material's bandgap and tune its electronic properties.

Halogenated thienothiophenes are instrumental in synthesizing these D-A polymers. For instance, derivatives of thieno[2,3-b]thiophene functionalized at the 3-position can be polymerized through Suzuki coupling reactions to create novel materials. researchgate.netitu.edu.tr In a typical Suzuki reaction, a boronic acid or ester derivative of one monomer is coupled with a halogenated derivative (like 3-iodothieno[2,3-b]thiophene) of another monomer in the presence of a palladium catalyst. This method has been successfully used to synthesize polymers where thieno[2,3-b]thiophene units, bearing various para-substituted phenyl groups at the C-3 position, are linked together. researchgate.net Similarly, Stille coupling, which pairs an organotin compound with an organic halide, is another powerful technique used to construct these complex polymer backbones. rsc.org These synthetic routes offer a versatile platform for creating a wide array of D-A copolymers where the thieno[2,3-b]thiophene moiety acts as the donor or part of the π-bridge. rsc.orgrsc.org

A key advantage of using building blocks like 3-iodothieno[2,3-b]thiophene is the ability to systematically modulate the electronic structure of the resulting polymers. By carefully selecting the comonomers and side chains attached to the thieno[2,3-b]thiophene core, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently the material's optical and electronic bandgap.

For example, the polymerization of C-3 phenyl-substituted thieno[2,3-b]thiophenes yields polymers whose properties are highly dependent on the substituent on the phenyl ring. researchgate.netitu.edu.tr Attaching an electron-donating group like dimethylamine (B145610) (-NMe2) results in a polymer with a relatively high HOMO level and a larger bandgap, whereas an electron-withdrawing group like nitro (-NO2) significantly lowers the HOMO level and narrows the bandgap. researchgate.netacs.org This tunability is crucial for optimizing the performance of electronic devices by ensuring efficient charge injection/extraction and maximizing light absorption.

| Substituent at C-3 Phenyl Group | Oxidation Potential (V) | Optical Band Gap (eV) | Reference |

|---|---|---|---|

| Unsubstituted (-H) | 1.25 | 2.18 | researchgate.net |

| Methoxy (-OMe) | 1.10 | 2.25 | researchgate.netacs.org |

| Nitro (-NO2) | 1.31 | 2.20 | researchgate.netacs.org |

| Dimethylamino (-NMe2) | 1.10 | 2.65 | researchgate.net |

Role in Organic Electronic Device Components and Materials

Derivatives of 3-iodothieno[2,3-b]thiophene are foundational to a variety of organic electronic components due to their favorable processing characteristics and versatile electronic properties.

In the field of organic photovoltaics (OPVs), materials derived from thieno[2,3-b]thiophene are employed as the electron donor in the bulk heterojunction (BHJ) active layer. The tunable bandgap of these polymers allows for the absorption of a broad range of the solar spectrum, a critical factor for achieving high power conversion efficiencies (PCE). The D-A strategy is particularly effective here, creating low-bandgap polymers that can be paired with fullerene acceptors like PCBM. ntu.edu.sg

One innovative approach involves the direct covalent linkage of the thieno[2,3-b]thiophene donor unit to fullerene acceptors, creating fullerene-donor-fullerene triads. rsc.org These materials have shown promising electrochemical properties, with LUMO energy levels higher than the commonly used PC₆₁BM, indicating their potential for use in photovoltaic applications. rsc.org The incorporation of the rigid thienothiophene core can also enhance crystallinity and charge transport within the solar cell's active layer. ntu.edu.sg

Thieno[2,3-b]thiophene derivatives have also been explored as materials for Organic Light Emitting Diodes (OLEDs). Their inherent fluorescence and the ability to tune the emission color by modifying the chemical structure make them attractive candidates for the emissive layer. Donor-acceptor combinations involving thienothiophene and other aromatic units like tetraphenylethylene (B103901) (TPE) have been investigated for OLED applications. researchgate.net While specific device data for polymers derived directly from 3-iodothieno[2,3-b]thiophene is emerging, the broader class of thienothiophene materials has shown significant promise. researchgate.net

The excellent charge transport properties of thieno[2,3-b]thiophene-based polymers make them highly suitable for the semiconductor channel in Organic Field-Effect Transistors (OFETs). The planarity of the fused ring system promotes strong intermolecular π-π stacking in the solid state, which creates efficient pathways for charge carriers to move. This leads to high charge carrier mobility, a key performance metric for transistors.

Polymers based on thieno[2,3-b]thiophene analogues have demonstrated impressive p-channel (hole-transporting) behavior. mdpi.comrsc.org The performance of these OFETs can be further optimized through "side-chain engineering." For instance, in analogous polythiophene systems, the choice of alkylthio side chains significantly impacts the polymer's regioregularity, molecular packing, and ultimately, the charge mobility in the final device. ntu.edu.twnih.gov Introducing branched side chains can improve solubility and lead to enhanced crystallinity and higher mobility. ntu.edu.twnih.gov Materials based on fused thienothiophene rings are noted for their stability and potential for high mobility. ossila.com

| Polymer System | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

|---|---|---|---|

| Benzothieno[2,3-b]thiophene Derivative (BTTB) | 0.46 | > 10⁷ | rsc.org |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | ~0.03 | ~10⁶ | ntu.edu.twnih.gov |

| Regio-random poly(3-alkyldithieno[3,2-b:2′,3′-d]thiophene) | 0.048 | > 10⁵ | nih.gov |

Precursors for Diverse Polyfunctionalized Thienothiophene Scaffolds

The carbon-iodine bond in 3-iodothieno[2,3-b]thiophene is a highly valuable reactive site for introducing a wide array of functional groups onto the thienothiophene core. This reactivity is central to its role as a precursor for creating polyfunctionalized thienothiophene scaffolds. Through metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, the iodo group can be readily substituted with various aryl, heteroaryl, and alkyl groups. nih.gov This allows for the precise tuning of the electronic and photophysical properties of the resulting molecules.

For instance, the lithiation of halogenated thienothiophenes, a process for which 3-iodothieno[2,3-b]thiophene is a suitable starting point after conversion to other halo-derivatives or through direct metal-halogen exchange, provides a powerful route to polyfunctionalized thiophenes. rsc.org The resulting organolithium intermediates are highly reactive towards a variety of electrophiles, enabling the introduction of functionalities such as carboxyl, amino, and cyano groups. This versatility is crucial for developing materials for organic electronics and optoelectronics. nih.gov

The ability to introduce multiple and varied functional groups allows for the creation of complex molecular architectures with specific functions. For example, the strategic placement of electron-donating and electron-withdrawing groups can be used to engineer the HOMO and LUMO energy levels of the thienothiophene system, a key consideration in the design of organic semiconductors. acs.org

Table 1: Examples of Polyfunctionalized Thienothiophene Scaffolds and their Synthesis

| Precursor | Reaction Type | Functionalization | Resulting Scaffold Type |

| 3-Iodothieno[2,3-b]thiophene | Suzuki Coupling | Aryl groups | Aryl-substituted thienothiophenes |

| 3-Iodothieno[2,3-b]thiophene | Stille Coupling | Thienyl groups | Oligothiophenes |

| Lithiated Thienothiophene | Electrophilic Quench | Carboxylic acids, aldehydes | Carboxy/formyl-thienothiophenes |

Utilization in Porous Materials and Frameworks for Specialized Applications

The rigid and planar structure of the thienothiophene unit makes it an excellent building block for the construction of porous materials, such as covalent organic frameworks (COFs). researchgate.netmdpi.com These materials are characterized by their high surface area, permanent porosity, and crystalline nature, making them suitable for applications in gas storage, separation, and catalysis.

Derivatives of 3-iodothieno[2,3-b]thiophene can be functionalized with appropriate reactive groups, such as boronic acids or amines, to serve as monomers in the synthesis of COFs. mdpi.com The resulting thienothiophene-based COFs can exhibit interesting electronic properties, including photoconductivity. For example, a thienothiophene-based COF has been investigated as a donor network in a bulk heterojunction material with a fullerene-based acceptor, demonstrating the potential of these materials in photovoltaic applications. mdpi.com

The incorporation of the electron-rich thienothiophene moiety into the framework can enhance charge carrier mobility and facilitate charge transfer processes. researchgate.net The ability to functionalize the thienothiophene building block before polymerization allows for the fine-tuning of the framework's properties, such as pore size and electronic bandgap, to suit specialized applications.

Table 2: Properties of Thienothiophene-Based Porous Materials

| Material Type | Key Feature | Potential Application |

| Thienothiophene-based COF | High surface area, ordered porosity | Gas storage, separation |

| Donor-Acceptor COF | Photoconductivity | Organic photovoltaics |

Contributions to Electrocatalytic Systems and Energy Conversion

Thienothiophene derivatives are increasingly being explored for their potential in electrocatalytic systems and energy conversion applications, such as organic solar cells and perovskite solar cells. nih.govmdpi.comfrontiersin.org The electron-rich nature of the thienothiophene core, combined with its structural rigidity, facilitates efficient charge transport, a critical requirement for these devices. ossila.com

In the context of electrocatalysis, materials derived from 3-iodothieno[2,3-b]thiophene can be designed to have specific catalytic activities. While direct applications in electrocatalysis are an emerging area of research, the fundamental properties of thienothiophene derivatives make them promising candidates. For example, their ability to be functionalized with catalytic metal centers or to act as redox-active ligands could be exploited in reactions such as CO2 reduction or water splitting.

Building Block in the Synthesis of Complex Heterocyclic Compounds

The thieno[2,3-b]thiophene scaffold serves as a fundamental building block for the synthesis of more complex and extended heterocyclic systems. nih.govsemanticscholar.orgsigmaaldrich.comossila.comapolloscientific.co.uk The reactivity of positions on the thienothiophene ring, particularly when activated by a halogen like iodine, allows for the construction of fused aromatic systems and oligomeric structures with unique electronic and optical properties. nih.gov

Starting from 3-iodothieno[2,3-b]thiophene, a variety of synthetic transformations can be employed to build larger, more intricate molecules. For instance, coupling reactions can be used to link multiple thienothiophene units together, leading to the formation of oligomers and polymers with extended π-conjugation. nih.gov These materials are of interest for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the thieno[2,3-b]thiophene core can be annulated with other aromatic or heterocyclic rings to create novel, polycyclic aromatic compounds. researchgate.net These larger, fused systems can exhibit enhanced charge transport properties and shifted absorption and emission spectra, making them suitable for a range of advanced materials applications. The synthesis of complex structures like naphtho[2,3-b]naphtho[2',3':4,5]thieno[3,2-d]thiophene (bent-DNTT) showcases the utility of thienothiophene derivatives in creating sophisticated molecular architectures. researchgate.net

Computational and Theoretical Investigations of 3 Iodothieno 2,3 B Thiophene and Its Derivatives

Electronic Structure Characterization and Energy Level Analysis

The electronic structure, particularly the frontier molecular orbitals (FMOs), is critical in determining the optoelectronic behavior of organic semiconductor materials. Theoretical studies, primarily using density functional theory (DFT), are employed to explore these characteristics.

The HOMO and LUMO energy levels are fundamental parameters that govern charge injection and transport in organic electronic devices. frontiersin.org The HOMO level is associated with the ability to donate an electron (p-type behavior), while the LUMO level relates to the ability to accept an electron (n-type behavior). For thieno[2,3-b]thiophene (B1266192) and its derivatives, computational methods are used to calculate these energy levels and understand how they are influenced by molecular structure.

In related fused thiophene (B33073) systems, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, DFT calculations have shown that the HOMO and LUMO orbitals are typically dispersed across the main π-conjugated backbone. mdpi.commdpi.com For instance, theoretical calculations for BTT derivatives showed HOMO levels around -5.3 eV and LUMO levels between -1.54 and -1.64 eV. mdpi.com Similarly, studies on polymers incorporating the isomeric thieno[3,2-b]thiophene-2,5-dione (B13760093) unit revealed deep LUMO energy levels of approximately -4 eV and low-lying HOMO levels below -5 eV. rsc.org These low HOMO levels are indicative of good air stability. mdpi.comnih.gov

The introduction of substituents allows for the fine-tuning of these energy levels. Electron-donating groups generally raise the HOMO level, while electron-withdrawing groups lower the LUMO level. The iodine atom in 3-iodothieno[2,3-b]thiophene is expected to have a modest electronic influence, but its primary role is often as a synthetic handle for introducing larger, more electronically active groups via cross-coupling reactions. researchgate.net

Table 1: Calculated Electronic Properties of Selected Fused Thiophene Derivatives This table presents theoretically calculated HOMO levels, LUMO levels, and energy gaps for various thieno[2,3-b]thiophene-related structures, illustrating the typical energy ranges for this class of compounds.

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Source(s) |

| Benzo[b]thieno[2,3-d]thiophene (Compound 2) | -5.34 | -1.54 | 3.80 | mdpi.com |

| Benzo[b]thieno[2,3-d]thiophene (Compound 3) | -5.33 | -1.64 | 3.69 | mdpi.com |

| Dithieno[3,2-b:2′,3′-d]thiophene (Compound 2) | -4.91 | -1.68 | 3.23 | mdpi.com |

| Dithieno[3,2-b:2′,3′-d]thiophene (Compound 3) | -4.92 | -1.70 | 3.22 | mdpi.com |

| Thieno[3,2-b]thiophene-TPA (M1) | -5.05 | -2.34 | 2.71 | frontiersin.org |

| Thieno[3,2-b]thiophene-TPA (M3) | -5.01 | -2.34 | 2.67 | frontiersin.org |

Note: Data is compiled from DFT calculations on related fused thiophene systems to provide context for the electronic properties of the thieno[2,3-b]thiophene core.

The energy difference between the HOMO and LUMO levels defines the band gap (E_g), a crucial property that determines the absorption and emission characteristics of a material. researchgate.net Theoretical calculations are vital for predicting the band gap and guiding the design of new materials with desired optical properties. nih.gov

Band gap tuning in thienothiophene systems is achieved by several strategies:

Extending π-Conjugation: Increasing the length of the conjugated system, for example by creating oligomers or polymers, generally leads to a smaller band gap. mdpi.com

Donor-Acceptor (D-A) Architecture: Creating copolymers or molecules that incorporate both electron-donating and electron-accepting units is a powerful strategy for lowering the band gap. rsc.org The thieno[3,4-b]thiophene (B1596311) moiety, an isomer of thieno[2,3-b]thiophene, has been effectively used in low-bandgap materials due to its quinoidal character which destabilizes the ground state. nih.govacs.org

Fused Ring Systems: Fusing additional aromatic rings to the thienothiophene core, such as in dithieno[3,2-b:2′,3′-d]thiophene (DTT) or benzo[b]thieno[2,3-b]thiophene, creates a more rigid and planar structure, which can enhance π-π stacking and lower the band gap. mdpi.comrsc.org

Computational studies allow for the systematic investigation of how different substituents and structural modifications affect the band gap, enabling a rational design approach to new functional materials. nih.gov

Computational Modeling of Reactivity and Reaction Mechanisms

DFT calculations are widely used to elucidate reaction mechanisms, predict the feasibility of synthetic pathways, and understand the regioselectivity of reactions involving thieno[2,3-b]thiophene derivatives.

A pertinent example is the computational study of the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines to form iodinated thieno[2,3-b]quinoline derivatives. researchgate.net In this study, DFT calculations were used to map the potential energy surface of the reaction. The calculations revealed a two-step mechanism:

Iodine Addition: The initial, rate-determining step involves the addition of an iodine electrophile to the alkynyl group.

Cyclization/Demethylation: This is followed by an intramolecular cyclization and subsequent loss of a methyl group to form the fused thiophene ring.

The calculations showed that the Gibbs free energy of activation for the initial iodine addition was the highest barrier, thus controlling the reaction rate. researchgate.net A clear linear relationship was found between the activation energy and the calculated natural charge on the alkyne carbon atom, demonstrating that the reaction proceeds more easily with less electron-rich alkynes. researchgate.net Such computational insights are invaluable for optimizing reaction conditions and predicting the outcomes for different substrates. Similarly, mechanisms for the formation of pyrimidine (B1678525) derivatives from 3,4-diaminothieno[2,3-b]thiophene have also been proposed and analyzed. nih.govacs.org

Aromaticity and π-Conjugation Network Analysis in Fused Thiophene Systems

Thienothiophenes are bicyclic aromatic compounds, and their degree of aromaticity influences their stability and electronic properties. wikipedia.org Computational methods provide quantitative measures of aromaticity. One common technique is the calculation of Nucleus-Independent Chemical Shift (NICS). NICS calculations probe the magnetic shielding at the center of a ring system; a negative NICS value is a hallmark of aromatic character.

For instance, computational studies on proaromatic systems like thieno[3,4-b]thiophene use NICS calculations to analyze the change in aromaticity between the ground state and the excited state. mst.edu These analyses show how the quinoidal character of certain thienothiophene isomers contributes to their unique electronic properties, such as low band gaps. acs.org

Furthermore, the nature of the π-conjugation network can be analyzed by examining the bond lengths and orbital distributions. In fused thiophene systems, the π-orbitals are delocalized over the entire molecular framework, which is essential for efficient charge transport. mdpi.commdpi.com The planarity of the fused ring system, which can be confirmed by theoretical geometry optimization, is crucial for maximizing π-orbital overlap between adjacent molecules in the solid state. rsc.org

Studies comparing pro-aromatic and anti-aromatic fused thiophene systems, such as bisphenaleno-thieno[3,2-b]thiophene versus bisindeno-thieno[3,2-b]thiophene, highlight how the fundamental nature of the π-system dictates ground-state properties, diradical character, and redox behavior. nih.govrsc.org

Theoretical Prediction and Characterization of Charge Transport Properties

For applications in organic field-effect transistors (OFETs), the charge carrier mobility (µ) is a key performance metric. Theoretical modeling is a powerful tool for predicting mobility and understanding the factors that control charge transport in thieno[2,3-b]thiophene-based materials.

The charge transport process in organic semiconductors is typically described by hopping theory, where charge carriers (holes or electrons) hop between adjacent molecules. The rate of hopping depends on two key parameters that can be calculated computationally:

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for faster charge transport.

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between adjacent molecules in a crystal. A larger transfer integral facilitates more efficient charge hopping.

Systematic theoretical investigations on fused thiophene derivatives, such as quinoidal thienothiophenes and thieno[2,3-b]benzothiophene derivatives, are performed using a combination of DFT and kinetic Monte-Carlo simulations. rsc.orgnih.gov These studies explore how different molecular structures, substituents, and crystal packing arrangements influence λ and t, and ultimately the charge mobility. rsc.orgscielo.br

For example, a theoretical study on thieno[2,3-b]benzothiophene derivatives predicted hole mobilities as high as 0.28 cm² V⁻¹ s⁻¹, indicating their potential for efficient hole transport. rsc.org It was found that a planar conjugated structure, close π-stacking, and multiple intermolecular interactions are key to achieving high mobility. rsc.org The presence of sulfur atoms in the thienothiophene core can also lead to beneficial intermolecular S-S interactions, providing additional pathways for charge transport beyond π-π stacking. mdpi.com These computational predictions guide synthetic chemists in designing materials with optimized molecular packing and electronic properties for high-performance electronic devices.

Table 2: Predicted Charge Transport Properties for Selected Fused Thiophene Derivatives This table summarizes key parameters related to charge transport, calculated for various thienothiophene-based systems. It highlights how molecular structure influences mobility.

| Compound/Derivative Class | Predicted Hole Mobility (µ_h) (cm² V⁻¹ s⁻¹) | Predicted Electron Mobility (µ_e) (cm² V⁻¹ s⁻¹) | Key Findings | Source(s) |

| Thieno[2,3-b]benzothiophene (Dimer) | 0.28 | - | High hole transport | rsc.org |

| Thieno[2,3-b]benzothiophene (Vinyl-bridged) | 0.012 | 0.013 | Balanced hole and electron transport | rsc.org |

| Thienocoronene (one thiophene ring) | - | - | Favorable for electron transport (n-type) | scielo.brscienceopen.com |

| Thienocoronene (two thiophene rings) | - | - | Can be designed as a p-type semiconductor | scielo.brscienceopen.com |

| Quinoidal Benzothiophene Derivatives | - | - | Promising as n-type materials, slightly better than quinoidal thienothiophenes | nih.gov |

Note: Data is compiled from theoretical studies on related fused thiophene systems. The specific values are highly dependent on the computational method and the predicted crystal packing.

Q & A

Q. What are the common synthetic routes for 3-iodo-thieno[2,3-b]thiophene?

The synthesis typically involves halogenation or cross-coupling strategies. For example, bromine-lithium exchange reactions using intermediates like 3,4-dibromothieno[2,3-b]thiophene (prepared via bromination) can yield iodinated derivatives by reacting with iodine-based electrophiles. Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) with iodinated reagents is another approach, enabling regioselective functionalization .

Q. What spectroscopic techniques are used to characterize thieno[2,3-b]thiophene derivatives?

Key techniques include:

- Photoelectron Spectroscopy (PE): Measures ionization energies (e.g., vertical IE ≈ 8.10–8.14 eV for the parent compound) to assess electronic structure .

- NMR and HRMS: For structural elucidation of intermediates and final products (e.g., ¹H/¹³C NMR for regiochemical confirmation) .

- X-ray Crystallography: Validates molecular geometry and intermolecular interactions (e.g., S-S contacts in crystalline phases) .

Q. What are the key applications of 3-iodo-thieno[2,3-b]thiophene in material science?

This derivative serves as a precursor for optoelectronic materials, including organic semiconductors in field-effect transistors (FETs) and dye-sensitized solar cells. Its planar structure and extended π-conjugation enhance charge transport properties .

Advanced Research Questions

Q. How to optimize regioselectivity in the synthesis of 3-iodo derivatives?

Regioselectivity is controlled by:

- Catalytic Systems: Pd(PPh₃)₄ with tailored ligands improves cross-coupling efficiency .

- Reaction Conditions: Low temperatures (−78°C) and slow electrophile addition minimize side reactions during halogen-lithium exchange .

- Substituent Effects: Electron-withdrawing groups at adjacent positions direct iodination to the 3-position .

Q. How do electronic properties of 3-iodo substitution affect optoelectronic applications?

The iodine atom’s polarizability and electronegativity alter the HOMO-LUMO gap. For example, in organoboron copolymers, iodine enhances charge-transfer efficiency by stabilizing radical intermediates, as shown in quantum efficiency studies (e.g., Stokes shifts up to 120 nm in P1 polymers) .

Q. How to resolve contradictions in reported ionization energies for thieno[2,3-b]thiophene derivatives?

Discrepancies (e.g., 8.10 vs. 8.14 eV) arise from methodological differences:

- Vertical vs. Adiabatic IE: Vertical IE (instantaneous electron removal) differs from adiabatic IE (relaxed geometry post-ionization) .

- Computational Validation: Density functional theory (DFT) calculations reconcile experimental data by accounting for molecular vibrations .

Q. What computational methods support the design of thieno[2,3-b]thiophene-based semiconductors?

- DFT and TD-DFT: Predict optoelectronic properties (e.g., absorption spectra) and charge mobility .

- Molecular Dynamics (MD): Simulates packing motifs (e.g., herringbone vs. π-stacked arrangements) to optimize thin-film morphology .

Q. What strategies mitigate side reactions during functionalization of 3-iodo-thieno[2,3-b]thiophene?

- Protecting Groups: Temporarily block reactive sites (e.g., using trimethylsilyl groups) during cross-coupling .

- Sequential Reactions: Prioritize iodination before introducing sensitive functional groups (e.g., aldehydes) to avoid decomposition .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar reactions?

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.